molecular formula C16H16ClNO3S B149672 2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester CAS No. 138098-81-4

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B149672
CAS No.: 138098-81-4
M. Wt: 337.8 g/mol
InChI Key: UIIBJQATNJJSCQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Chloro-acetylamino Group: This step involves the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base such as pyridine to form the chloro-acetylamino group.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable catalysts and reagents to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of amides or thioethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in the target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester
  • 2-(2-Chloro-acetylamino)-4-(4-chloro-phenyl)-thiophene-3-carboxylic acid ethyl ester

Uniqueness

2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-12(11-6-4-10(2)5-7-11)9-22-15(14)18-13(19)8-17/h4-7,9H,3,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIBJQATNJJSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352314
Record name Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138098-81-4
Record name Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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